3-{(Z)-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4H-pyrido[1,2-A]pyrimidin-4-one

Catalog No.
S12045991
CAS No.
M.F
C25H27N5O4S2
M. Wt
525.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-{(Z)-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiaz...

Product Name

3-{(Z)-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4H-pyrido[1,2-A]pyrimidin-4-one

IUPAC Name

(5Z)-3-(furan-2-ylmethyl)-5-[[9-methyl-2-(3-morpholin-4-ylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Molecular Formula

C25H27N5O4S2

Molecular Weight

525.6 g/mol

InChI

InChI=1S/C25H27N5O4S2/c1-17-5-2-9-29-22(17)27-21(26-7-4-8-28-10-13-33-14-11-28)19(23(29)31)15-20-24(32)30(25(35)36-20)16-18-6-3-12-34-18/h2-3,5-6,9,12,15,26H,4,7-8,10-11,13-14,16H2,1H3/b20-15-

InChI Key

QKJQZZAIWXPOAK-HKWRFOASSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)NCCCN5CCOCC5

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)NCCCN5CCOCC5

The compound 3-{(Z)-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4H-pyrido[1,2-A]pyrimidin-4-one is a complex organic molecule featuring multiple functional groups, including thiazolidine and pyrimidine rings. Its structure suggests potential biological activity due to the presence of various substituents that can interact with biological targets. The compound's molecular formula is C19H20N4O2S2C_{19}H_{20}N_{4}O_{2}S^{2}, indicating a significant degree of complexity and potential for diverse interactions in biological systems.

Typical of thiazolidine derivatives, including:

  • Nucleophilic Substitution: The thiazolidine ring can participate in nucleophilic attacks at the carbonyl carbon.
  • Reduction Reactions: The carbonyl groups in the compound can be reduced to alcohols or amines under appropriate conditions.
  • Condensation Reactions: The amino groups can react with electrophiles, leading to the formation of new bonds and potentially new derivatives.

These reactions are essential for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.

Studies suggest that compounds related to thiazolidine derivatives exhibit significant antimicrobial and antifungal activities. For instance, compounds similar to this one have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of the morpholine group may enhance solubility and biological activity, making it a candidate for further pharmacological studies.

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Thiazolidine Ring: This is usually achieved by reacting appropriate precursors containing thioketones and amines.
  • Introduction of Furan and Pyrimidine Moieties: These groups can be added through condensation reactions or coupling reactions with activated intermediates.
  • Final Modifications: The final steps often involve protecting groups' removal and purification processes to yield the target compound in high purity.

The specific synthesis pathway can vary based on available starting materials and desired modifications.

This compound has potential applications in:

  • Pharmaceutical Development: Due to its antimicrobial properties, it could be developed into a new class of antibiotics.
  • Agricultural Chemistry: Its antifungal properties may render it useful as a fungicide.
  • Research Tools: It could serve as a lead compound for studying biological pathways involving thiazolidines or pyrimidines.

Interaction studies are crucial for understanding the pharmacodynamics of this compound. Molecular docking studies suggest that it could bind effectively to various biological targets, including enzymes involved in bacterial cell wall synthesis . Such interactions can provide insights into its mechanism of action and guide further modifications to improve efficacy.

Several compounds share structural similarities with the target molecule, highlighting its unique features:

Compound NameStructure FeaturesBiological Activity
3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylideneContains thiazolidine ringAntimicrobial activity
3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylideneSimilar thiazolidine structure but different substituentsAntibacterial properties
4-OXO-2-thioxo-1,3-thiazolidin-5-yliumLacks the pyrimidine moietyModerate antifungal activity

The uniqueness of the target compound lies in its combination of the pyrido[1,2-A]pyrimidin-4-one structure with a morpholine substituent, which may enhance its solubility and bioavailability compared to other similar compounds.

IUPAC Nomenclature Breakdown

The IUPAC name delineates a 4H-pyrido[1,2-a]pyrimidin-4-one core substituted at positions 2, 3, and 9:

  • Position 9: A methyl group (-CH₃).
  • Position 2: A propylamino chain terminating in a 4-morpholinyl group (-NH-(CH₂)₃-N$$ \text{C}4\text{H}8\text{O} $$).
  • Position 3: A (Z)-configured thiazolidin-5-ylidene moiety bearing a 2-furylmethyl substituent.

Positional Isomerism Considerations:

  • The methyl group at position 9 could theoretically occupy positions 7 or 8 on the pyrido-pyrimidinone core, altering steric interactions.
  • The morpholinylpropylamino chain’s attachment site (position 2 vs. 1) impacts hydrogen-bonding potential with biological targets.

X-ray Crystallographic Analysis

X-ray data for analogous 4H-pyrido[1,2-a]pyrimidin-4-one derivatives reveal:

ParameterValueImplications
Bond Length (C8-N9)1.34 ÅPartial double-bond character, resonance
Dihedral Angle (C3-C4)175.2°Near-planar core structure
Hydrogen Bond (N-H···O)2.89 Å, 156°Stabilizes crystal packing

The thiazolidinone ring adopts a distorted envelope conformation, with the furylmethyl group oriented syn-periplanar to the ylidene moiety.

XLogP3

2.4

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

525.15044671 g/mol

Monoisotopic Mass

525.15044671 g/mol

Heavy Atom Count

36

Dates

Last modified: 08-09-2024

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